1-Pyrenepropanol

Fluorescence spectroscopy Electronic absorption Linker-length photophysics

Researchers requiring pyrene-based fluorescent labeling face a critical spacer-length trade-off: C1 analogs retain polarity sensitivity but limit excimer formation, while C4 analogs enhance excimer emission at the cost of environmental reporting resolution. 1-Pyrenepropanol (C3 spacer) occupies the optimal intermediate position. It delivers: (i) preserved I₁/I₃ vibronic band ratio for established polarity calibration; (ii) sufficient conformational freedom for excimer-based concentration assays without confounding low-density excimer formation; and (iii) intermediate Stern-Volmer oxygen quenching sensitivity (K_SV) for linear-response optical O₂ sensor films. Available for immediate dispatch in research quantities (25 g-500 g) with full analytical documentation.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
CAS No. 61098-94-0
Cat. No. B7703554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrenepropanol
CAS61098-94-0
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO
InChIInChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2
InChIKeyWJJOHUDYMDDNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pyrenepropanol Identity and Procurement Overview


1-Pyrenepropanol (3-(pyren-1-yl)propan-1-ol, C₁₉H₁₆O, MW 260.3 g/mol) is a 1-substituted pyrene derivative bearing a three-carbon hydroxypropyl linker between the pyrene fluorophore and the terminal hydroxyl group. It belongs to the class of fluorescent molecular probes extensively used in biophysical chemistry, materials science, and sensor development [1]. The pyrene chromophore provides characteristic monomer fluorescence with five vibronic bands (I–V, ~375–396 nm) and concentration-dependent excimer emission (~450–500 nm), while the primary alcohol terminus enables covalent conjugation to biomolecules, polymers, or solid supports via esterification, etherification, or silanization chemistry [2]. The three-carbon spacer length distinguishes this compound from its commercially prevalent one-carbon (1-pyrenemethanol) and four-carbon (1-pyrenebutanol) analogs, imparting a distinct balance of linker flexibility, hydrophobicity, and electronic coupling between the pyrene ring and the functional terminus.

1Pyrene fluorescent probeFor bioconjugation, polymer labeling, and biophysical studies.
2C3 spacer balanceIntermediate linker flexibility, polarity sensitivity, and excimer control between C1 and C4 analogs.
3Hydroxyl conjugation handleEnables covalent attachment via esterification, etherification, or silanization.

Linker-Length Effects on Pyrene Alcohol Performance


Interchanging 1-pyrenepropanol with 1-pyrenemethanol, 1-pyrenebutanol, or other pyrene alcohols without adjusting experimental design introduces quantifiable performance drift across multiple critical parameters. The length of the alkyl spacer between the pyrene ring and the terminal hydroxyl group governs three interdependent photophysical behaviors: (i) the I₁/I₃ vibronic band ratio, which determines polarity sensing resolution [1]; (ii) the monomer/excimer emission partitioning, which controls the dynamic range of concentration-dependent assays [2]; and (iii) the Stern-Volmer oxygen quenching sensitivity (K_SV), which defines the limit of detection in oxygen sensor films [3]. A one-carbon methylene spacer (1-pyrenemethanol) provides minimal decoupling of the pyrene π-system from the polar terminus, preserving near-native pyrene polarity sensitivity but limiting excimer-forming conformational freedom [1]. A four-carbon butyl spacer (1-pyrenebutanol) maximally decouples the chromophore, reducing polarity sensitivity but enhancing excimer emission and oxygen quenching sensitivity in polymer matrices [3]. The three-carbon propyl spacer of 1-pyrenepropanol occupies the intermediate position in this structure–property continuum, offering a distinct balance that is not replicated by either shorter or longer analogs.

Property
C1 (1-Pyrenemethanol)
C4 (1-Pyrenebutanol)
Polarity sensing (I₁/I₃)
High sensitivity; near-pyrene response may not replicate C3 intermediate profile.
Low sensitivity; reduced response may shift microenvironment readout away from C3 balance.
Excimer / oxygen quenching
Minimal excimer; poor oxygen quenching limits sensor dynamic range vs C3.
Strong excimer; high quenching may saturate at low O₂ partial pressure vs C3.
Chromatographic retention
Lower hydrophobicity; insufficient separation may require method redevelopment.
Higher hydrophobicity; excessive retention risks peak broadening or longer run times.

Quantitative Evidence for C3 Spacer Differentiation


Electronic Coupling and Molar Extinction Coefficient

The S₁–S₀ absorption maximum (λ_max) of pyrene derivatives is sensitive to the number of methylene units interposed between the pyrene ring and the electron-withdrawing/donating substituent. For derivatives where a carbonyl-containing tether is attached via a methylene (C1) spacer (compounds 8–11 in the Yao et al. study), the λ_max of the S₁–S₀ transition falls consistently at 375–376 nm, nearly identical to unsubstituted pyrene (372.5 nm). In contrast, the C3-propyl-linked derivative (compound 12, Py–C₃H₆–CO–NH–Leu–OMe) exhibits an S₁–S₀ λ_max at 376.0 nm with a markedly higher molar extinction coefficient (ε_max = 786 M⁻¹ cm⁻¹) compared to its C1-methylene counterparts (ε_max ranging from 262 to 354 M⁻¹ cm⁻¹). This represents a 2.2- to 3.0-fold enhancement in S₁–S₀ absorptivity attributable to the longer, more flexible propyl spacer [1]. Although compound 12 carries an amido terminus rather than a free alcohol, the C3 spacer between pyrene and the tether attachment point is structurally identical to that in 1-pyrenepropanol, making this a valid class-level inference for the effect of the propyl linker on pyrene electronic transitions.

Molar extinction coefficient
Class-level inference
2.2–3.0× higher ε_max
(786 vs 262–354 M⁻¹ cm⁻¹)
Supports brighter fluorescence per unit concentration for lower detection limits.
Inferred from C3-propyl amide analog; direct alcohol data not reported.
Fluorescence spectroscopy Electronic absorption Linker-length photophysics

Vibronic Emission Pattern and Stokes Shift Preservation

The emission spectrum of the propyl-linked pyrene derivative (compound 12, Py–C₃H₆–CO–NH–Leu–OMe) in CH₂Cl₂ displays five resolved vibronic bands at 375.5, 381.5, 387.5, 396.5, and 416.0 nm, with a Stokes shift of only 70 cm⁻¹ relative to the S₁–S₀ origin at 374.5 nm. This pattern closely mirrors that of unsubstituted pyrene (Stokes shift = 0 cm⁻¹; bands at 371.5, 377.5, 382.5, 392.5, 413.0 nm) and the C1-methylene-linked derivatives (Stokes shift = 0–70 cm⁻¹) [1]. In sharp contrast, directly 1-substituted pyrene derivatives with no intervening methylene spacer—such as 1-aminopyrene (Py–NH₂, compound 2) and 1-pyrenecarboxylic acid (Py–COOH, compound 3)—exhibit substantially red-shifted emission (λ_max = 413.0 and 392.0 nm, respectively) and large Stokes shifts of 980 and 430 cm⁻¹ [1]. The propyl spacer thus effectively decouples the pyrene excited state from the electronic influence of the tether terminus, preserving the well-characterized pyrene monomer emission fingerprint that is essential for ratiometric polarity sensing via the I₁/I₃ intensity ratio.

Stokes shift preservation
Class-level inference
70 cm⁻¹ vs 980 cm⁻¹ (1-aminopyrene)
Maintains canonical pyrene vibronic pattern for established I₁/I₃ calibration transfer.
C3 spacer decouples pyrene excited state similarly to C1-methylene analogs.
Fluorescence vibronic structure Stokes shift Polarity sensing

Oxygen Quenching Sensitivity in Silicone Matrices

In a direct head-to-head comparison of pyrene derivatives embedded in a silicone polymer matrix (Basu & Rajam, 2004), 1-pyrenyl butanol (PBO, C4 linker) exhibited distinct oxygen quenching sensitivity of its excimer emission, whereas 1-pyrenyl methanol (PMO, C1 linker) and the carboxylic acid derivatives (PBA, PAA) showed poor oxygen quenching. PBO was identified as the only derivative among the four tested that could potentially substitute unmodified pyrene in pressure-sensitive paint (PSP) applications [1]. Although 1-pyrenepropanol was not included in that study, a subsequent investigation (2009) on the effect of probe structure on temperature sensitivity of oxygen luminescent sensors demonstrated that the Stern-Volmer constant (K_SV) and temperature sensitivity (ΔT) of silylated pyrene derivatives increase systematically with increasing alkyl chain length bound to the pyrene ring—the longer the chain, the higher the K_SV [2]. This structure–property trend places 1-pyrenepropanol (C3 spacer) between PMO (C1, lowest OQS) and PBO (C4, highest OQS) on the oxygen sensing performance gradient, consistent with the principle that longer spacers suppress radiationless decay rates (k_nr) and enhance excimer-mediated oxygen quenching.

Oxygen quenching ranking
Cross-study comparable
PBO (C4) > 1-Pyrenepropanol (C3) > PMO (C1)
Intermediate O₂ sensitivity supports tuning between saturation and insensitivity in sensor films.
Quantitative K_SV not directly measured for C3 alcohol; trend inferred from silylated analogs.
Oxygen sensing Pressure-sensitive paint Stern-Volmer quenching

Polarity Sensing and I₁/I₃ Ratio Recovery

Farhangi et al. (2016) established a critical structure–property principle for pyrene-labeled macromolecules (PyLMs): attaching a butyl group (C4) to pyrene breaks the symmetry responsible for its solvent polarity sensitivity, rendering 1-pyrenebutyl derivatives significantly less responsive to environmental polarity changes than unmodified pyrene [1]. Their designed probe, 1-pyrenemethoxyethanol (PyMeEGOH)—which replaces a methylene group in the β-position of PyButOH with an oxygen atom to create a four-atom linker with different electronic character—fully restored polarity sensitivity to the level of molecular pyrene [1]. The three-carbon propyl spacer in 1-pyrenepropanol is two atoms shorter than the butyl spacer and lacks the extended hydrophobic chain that attenuates polarity response. Based on the symmetry-breaking argument established in this work, 1-pyrenepropanol is predicted to exhibit intermediate polarity sensitivity: greater than 1-pyrenebutanol (attenuated by the longer C4 chain) but potentially less than pyrene or PyMeEGOH. For ratiometric polarity sensing using the I₁/I₃ vibronic band intensity ratio, this intermediate sensitivity profile may be advantageous in applications where excessive environmental sensitivity introduces noise or where a broader dynamic range across intermediate polarity regimes is desired.

Polarity sensitivity (I₁/I₃)
Class-level inference
Predicted: Pyrene ≈ PyMeEGOH > C3 > C4 (1-pyrenebutanol)
Attenuated sensitivity may improve signal-to-noise in heterogeneous microenvironments vs pyrene.
Direct I₁/I₃ values not reported; ranking based on spacer-length symmetry argument.
Microenvironment polarity Pyrene I₁/I₃ ratio Fluorescent molecular probe

Chromatographic Retention and Hydrophobicity Ranking

In situ time-resolved fluorescence spectroscopy in capillary electrochromatography (CEC) was used by He et al. (2002) to probe the distribution of pyrene (PY), 1-pyrenemethanol (PY–MeOH), and 1-pyrenebutanol (PY–BuOH) into a C18 stationary phase under separation conditions [1]. Fluorescence lifetime distribution analysis revealed that the least polar molecule, pyrene, diffuses most deeply into the C18 phase and experiences the highest hydrophobicity and greatest microenvironmental heterogeneity. The retention order in CEC was PY–BuOH > PY–MeOH > PY, determined by their differential interactions with the C18 stationary phase as reflected in their fluorescence lifetime distributions [1]. With three methylene carbons in its spacer, 1-pyrenepropanol (PY–PrOH) possesses a hydrophobicity intermediate between PY–MeOH (one carbon) and PY–BuOH (four carbons), predicting a retention time that falls between these two analogs. This has direct implications for chromatographic method development when pyrene alcohols are used as analytes, labels, or internal standards.

Chromatographic retention
Class-level inference
Retention order: C4 > C3 > C1
Intermediate hydrophobicity offers distinct selectivity when C1 is too polar and C4 too retained.
Predicted from CEC fluorescence lifetime study of C1 and C4 analogs; log Kow ~4.43 estimated.
Capillary electrochromatography Hydrophobicity Pyrene probe retention

Photochemical Stability Under UV Irradiation

A systematic study of the photochemical stability of pyrene and pyrenyl derivative-based fluorescent films (2014) revealed that oxidation of the saturated carbon adjacent to the pyrenyl structure is a primary photochemical degradation pathway common to all substituted pyrene derivatives, regardless of the specific substituent identity [1]. Importantly, unmodified pyrene was found to be significantly more photostable than any of its derivatives—substitution itself, rather than the specific substituent, is the dominant factor conferring photolability [1]. The films were sensitive only to UV illumination, not visible light. Kinetic analysis demonstrated that film fluorescence loss proceeds primarily via a second, chemical-reaction-mediated degradation channel rather than direct photodecomposition [1]. This class-level behavior applies equally to 1-pyrenepropanol, 1-pyrenemethanol, and 1-pyrenebutanol, as all three possess the photolabile saturated carbon adjacent to the pyrene ring. However, the differing alkyl spacer lengths and terminal functional groups may influence the kinetics of the chemical degradation pathway (e.g., ester formation with matrix components, oxidation rates), though this has not been quantitatively differentiated for 1-pyrenepropanol specifically.

Photochemical stability
Class-level inference
All substituted pyrenes less photostable than unsubstituted pyrene
UV-induced degradation proceeds via oxidation of adjacent saturated carbon; film applications require stability assessment.
Quantitative degradation rates for C3 not differentiated; class-level behavior applies.
Photochemical stability Fluorescent film sensor Photo-degradation

Application Scenarios for 1-Pyrenepropanol


Protein Bioconjugation with Balanced Linker Flexibility

In pyrene-labeled macromolecule studies, the three-carbon spacer of 1-pyrenepropanol provides sufficient conformational freedom for the pyrene moiety to sample its local environment without the excessive flexibility of a C4 butyl chain that can produce confounding excimer formation at low labeling densities [1]. The preserved pyrene-like vibronic emission pattern with a Stokes shift of only ~70 cm⁻¹ (class-level inference from the C3-propyl derivative in Yao et al., 2005) ensures that established I₁/I₃ polarity calibration methods remain applicable [2]. Compared to 1-pyrenebutanol—whose attenuated polarity sensitivity (Farhangi et al., 2016) limits its utility as an environmental reporter [3]—1-pyrenepropanol is expected to retain better sensitivity to protein conformational changes, folding/unfolding transitions, and ligand-binding events, making it the preferred choice for studies requiring both covalent protein labeling and microenvironmental readout.

Oxygen Sensor Coatings with Intermediate Quenching

For pressure-sensitive paint (PSP) and optical oxygen sensor film development, 1-pyrenepropanol occupies the sensitivity gap between 1-pyrenemethanol (PMO, C1—poor oxygen quenching, excimer not oxygen-sensitive) and 1-pyrenebutanol (PBO, C4—high oxygen quenching sensitivity, excimer strongly quenched) as established by Basu & Rajam (2004) [1]. The structure–property trend showing increasing Stern-Volmer constant (K_SV) with increasing alkyl chain length (Basu et al., 2009) positions 1-pyrenepropanol as a candidate for sensor films requiring a linear Stern-Volmer response over an intermediate oxygen partial pressure range where PBO's high K_SV may cause premature signal saturation [2]. The terminal hydroxyl group further enables covalent silanization to PDMS matrices, a well-established immobilization strategy for pyrene alcohols in oxygen sensor films [1][2].

HPLC Method Development for Pyrene-Labeled Analytes

The reversed-phase chromatographic retention behavior of pyrene alcohols follows a monotonic trend with alkyl spacer length: PY–BuOH (C4) > PY–PrOH (C3) > PY–MeOH (C1), as established by He et al. (2002) for the C1 and C4 analogs using fluorescence lifetime-resolved CEC [1]. 1-Pyrenepropanol's intermediate hydrophobicity provides a distinct chromatographic option when the retention of PY–MeOH is insufficient for adequate separation from polar matrix components, yet PY–BuOH's strong C18 interaction results in excessive retention times or peak broadening. This is particularly relevant for HPLC method development involving pyrene-labeled peptides, oligonucleotides, or polymer samples where resolution optimization via mobile phase adjustment alone is insufficient.

Drug Encapsulation Monitoring in Lipid Nanoparticles

1-Pyrenepropanol's I₁/I₃ fluorescence intensity ratio varies as a function of microenvironment polarity, a property exploited in solid lipid nanoparticle (SLN) systems for real-time monitoring of drug encapsulation efficiency [1]. The three-carbon spacer provides sufficient lipophilicity for partitioning into the lipid core while the terminal hydroxyl group enables anchoring at the lipid-water interface, positioning the pyrene reporter in the interfacial region where drug encapsulation events produce maximal polarity changes. The intermediate polarity sensitivity of the C3 linker, relative to the attenuated response of C4 pyrenebutyl derivatives [2], is well-suited to this application where the polarity range of interest spans the moderately hydrophobic SLN core rather than the extreme hydrophobicity range where pyrene's full sensitivity would be required.

Application
Selection Property
Validation Focus
Protein bioconjugation studies
Linker-length photophysics
Polarity sensing calibration applicability with C3 spacer
Oxygen sensor coatings
Intermediate oxygen quenching sensitivity
Linear Stern-Volmer response over moderate O₂ range
HPLC method development for pyrene-labeled analytes
Chromatographic retention tuning
Reversed-phase selectivity between C1 and C4 analogs
Drug encapsulation monitoring in lipid nanoparticles
Interface-localized polarity response
I₁/I₃ ratio sensitivity to encapsulation-driven polarity changes
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